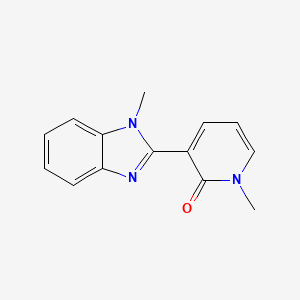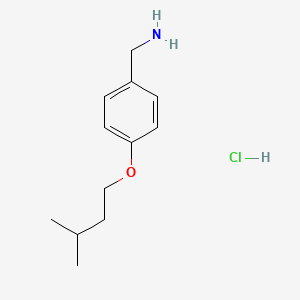
(4-(Isopentyloxy)phenyl)methanamine hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(4-(Isopentyloxy)phenyl)methanamine hydrochloride, also known as IPA or Isopentamine, is a chemical compound that has been the subject of scientific research due to its potential applications in various fields. IPA is a derivative of phenethylamine and has a similar chemical structure to other compounds such as amphetamines and cathinones. In
作用机制
The mechanism of action of (4-(Isopentyloxy)phenyl)methanamine hydrochloride is not fully understood. However, it is believed to act as a monoamine oxidase inhibitor (MAOI) and a serotonin-norepinephrine-dopamine reuptake inhibitor (SNDRI). This means that this compound may increase the levels of monoamine neurotransmitters such as serotonin, norepinephrine, and dopamine in the brain, which can have various effects on mood, behavior, and cognition.
Biochemical and Physiological Effects
Studies have shown that this compound has various biochemical and physiological effects. It has been shown to increase the levels of monoamine neurotransmitters in the brain, which can have antidepressant and anxiolytic effects. It has also been shown to have analgesic effects, which may be due to its ability to inhibit the reuptake of neurotransmitters such as serotonin and norepinephrine. Additionally, this compound has been shown to have neuroprotective effects, which may make it a potential treatment for neurodegenerative diseases.
实验室实验的优点和局限性
One of the advantages of (4-(Isopentyloxy)phenyl)methanamine hydrochloride for lab experiments is that it has a similar chemical structure to other compounds such as amphetamines and cathinones, which makes it a potential alternative for these compounds in research. Additionally, this compound has been shown to have a low toxicity profile, which makes it safer to use in lab experiments. However, one limitation of this compound is that it is a relatively new compound, and more research is needed to fully understand its properties and potential applications.
未来方向
There are several future directions for research on (4-(Isopentyloxy)phenyl)methanamine hydrochloride. One area of research is to further investigate its potential as a drug for the treatment of various medical conditions. Additionally, more research is needed to fully understand its mechanism of action and biochemical and physiological effects. Another area of research is to explore its potential use in other fields such as materials science and agriculture. Overall, this compound has the potential to be a valuable compound for various applications, and more research is needed to fully understand its properties and potential.
合成方法
The synthesis of (4-(Isopentyloxy)phenyl)methanamine hydrochloride involves the reaction of 4-(tert-butoxycarbonyloxy)phenylhydrazine with isopentyl bromide in the presence of a base such as potassium carbonate. The resulting product is then treated with hydrochloric acid to obtain this compound. This method has been reported to yield high purity and good yields of this compound.
科学研究应用
(4-(Isopentyloxy)phenyl)methanamine hydrochloride has been the subject of scientific research due to its potential applications in various fields. One of the primary areas of research has been its potential use as a drug for the treatment of various medical conditions. This compound has been shown to have potential as an antidepressant, anxiolytic, and analgesic agent. It has also been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
属性
IUPAC Name |
[4-(3-methylbutoxy)phenyl]methanamine;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NO.ClH/c1-10(2)7-8-14-12-5-3-11(9-13)4-6-12;/h3-6,10H,7-9,13H2,1-2H3;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XYBODIAVFULCCQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCOC1=CC=C(C=C1)CN.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20ClNO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.74 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[2-(4-Fluorophenyl)-2-(4-methylpiperazin-1-yl)ethyl]prop-2-enamide](/img/structure/B2392810.png)

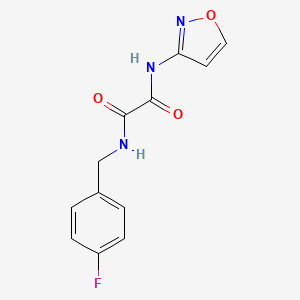
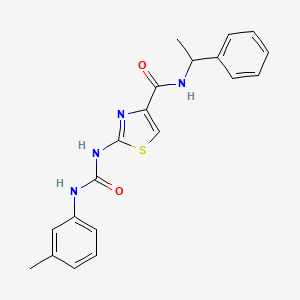
![N-(3,7-dimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)cyclohexanecarboxamide](/img/structure/B2392814.png)
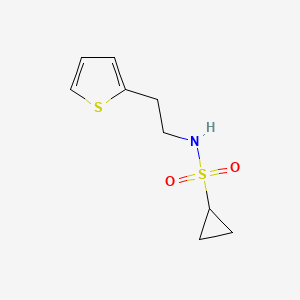

![1-[1-[4-(Trifluoromethyl)pyridin-2-yl]piperidin-4-yl]pyrrolidin-3-ol](/img/structure/B2392818.png)
![N-[(3R)-5-Methyl-4-oxo-2,3-dihydro-1,5-benzoxazepin-3-yl]but-2-ynamide](/img/structure/B2392820.png)
![N-([2,4'-bipyridin]-3-ylmethyl)-2-(ethylthio)benzamide](/img/structure/B2392822.png)
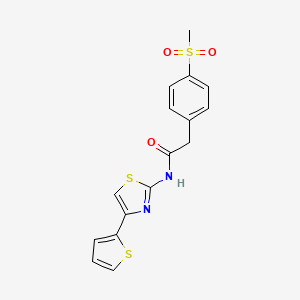
![1-[2-Oxo-2-(4-phenylphenyl)ethyl]-3-[[3-(trifluoromethyl)phenyl]methyl]imidazolidine-2,4,5-trione](/img/structure/B2392828.png)

